6-Bromo-5H-benzofuro[3,2-c]carbazole
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Overview
Description
6-Bromo-5H-benzofuro[3,2-c]carbazole is a complex organic compound that has garnered significant interest in the field of materials science and organic chemistry. This compound is known for its unique structural properties, which make it a valuable component in various scientific applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 5H-benzofuro[3,2-c]carbazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in cross-coupling reactions to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
6-Bromo-5H-benzofuro[3,2-c]carbazole has several scientific research applications:
Optoelectronics: It is used in the development of OLEDs due to its efficient narrowband multi-resonance thermally activated delayed fluorescence properties.
Materials Science: The compound’s unique structure makes it a valuable component in the design of new materials with specific electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 6-Bromo-5H-benzofuro[3,2-c]carbazole exerts its effects is primarily related to its electronic structure. The compound’s multi-resonance skeleton allows for efficient energy transfer processes, making it an effective emitter in OLEDs. The bromine atom plays a crucial role in modulating the compound’s electronic properties, enhancing its performance in optoelectronic applications .
Comparison with Similar Compounds
5H-Benzofuro[3,2-c]carbazole: Lacks the bromine atom, resulting in different electronic properties.
6-Chloro-5H-benzofuro[3,2-c]carbazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 6-Bromo-5H-benzofuro[3,2-c]carbazole is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and electronic properties. This makes it particularly valuable in the development of advanced optoelectronic devices .
Properties
Molecular Formula |
C18H10BrNO |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
6-bromo-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-13-9-12-10-5-2-4-8-15(10)21-18(12)16-11-6-1-3-7-14(11)20-17(13)16/h1-9,20H |
InChI Key |
BSMRIAOMEKSNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=C3N2)Br)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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